![molecular formula C19H22ClN5O B2624058 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine CAS No. 886896-05-5](/img/structure/B2624058.png)
3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine” is a chemical compound that has been studied for various applications . It is a complex molecule that includes an aryl-substituted piperazine ring, a varying alkyl chain linker, and a terminal aryl amide . The nature of substituents on the phenyl ring tethered to the piperazine seems to exert a fundamental influence on the allosteric enhancer activity .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions. The compounds in this series included an aryl-substituted piperazine ring, a varying alkyl chain linker, and a terminal aryl amide . The compounds were synthesized and evaluated in vitro for binding in CHO cells transfected with human D2, D3, or D4 receptor cDNAs .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve several steps. The nature of substituents on the phenyl ring tethered to the piperazine seems to exert a fundamental influence on the allosteric enhancer activity .科学的研究の応用
3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antimicrobial activities. In addition, it has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Furthermore, it has been reported to possess anti-inflammatory and analgesic properties, which makes it a potential candidate for the treatment of pain and inflammation.
作用機序
The mechanism of action of 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine is not fully understood. However, it has been suggested that it exerts its therapeutic effects by modulating various signaling pathways in the body. For example, it has been reported to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression. In addition, it has been found to modulate the activity of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. For example, it has been reported to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membrane integrity. Furthermore, it has been shown to modulate the activity of various enzymes such as acetylcholinesterase, which is involved in the regulation of neurotransmitter activity.
実験室実験の利点と制限
One of the advantages of using 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine in lab experiments is its diverse biological activities, which makes it a potential candidate for the treatment of various diseases. In addition, its synthetic method is relatively simple and reproducible, which makes it easy to obtain in large quantities. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may require careful handling and disposal.
将来の方向性
There are several future directions for the research on 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine. One of the directions is to investigate its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and depression. Another direction is to explore its potential as a modulator of epigenetic mechanisms, which play a crucial role in the regulation of gene expression. Furthermore, it may be interesting to investigate its potential as a drug delivery system, as it has been reported to possess good solubility and stability properties.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its diverse biological activities, simple synthetic method, and potential as a drug delivery system make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
合成法
The synthesis of 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine involves the reaction of 2-chlorobenzoyl chloride with piperazine in the presence of a base, followed by the reaction of the resulting intermediate with pyridazine. This method has been reported in several research papers and has been found to be efficient and reproducible.
特性
IUPAC Name |
(2-chlorophenyl)-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O/c20-16-6-2-1-5-15(16)19(26)25-13-11-24(12-14-25)18-8-7-17(21-22-18)23-9-3-4-10-23/h1-2,5-8H,3-4,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLPWGNFYZNKDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2623975.png)
![3-methylidene-1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidine](/img/structure/B2623978.png)
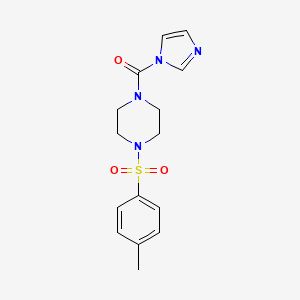
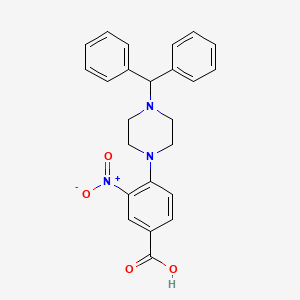

![N-[1H-1,2,3-benzotriazol-1-yl(2-chlorophenyl)methylene]benzenesulfonamide](/img/structure/B2623985.png)
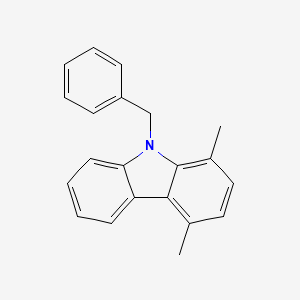
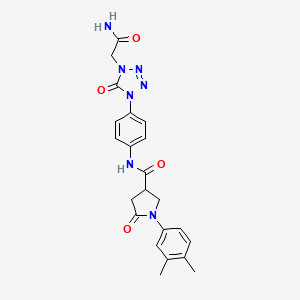
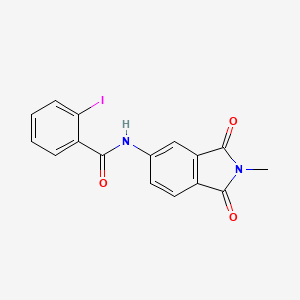
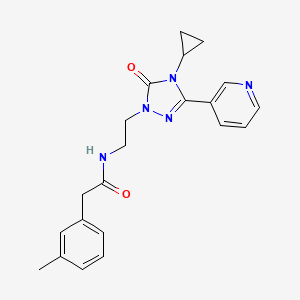
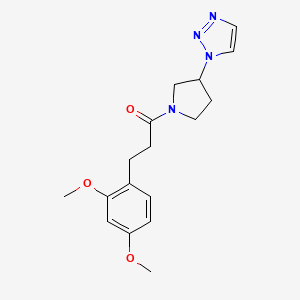
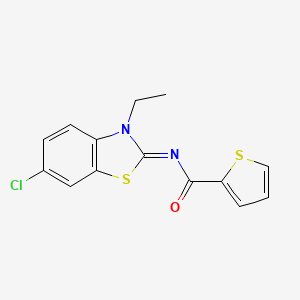
![N-[(5-imino-3-methyl-1-phenyl-4-pyrazolylidene)amino]-3-(4-morpholinylsulfonyl)aniline](/img/structure/B2623997.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(methylsulfanyl)benzamide](/img/structure/B2623998.png)